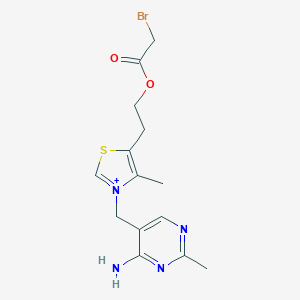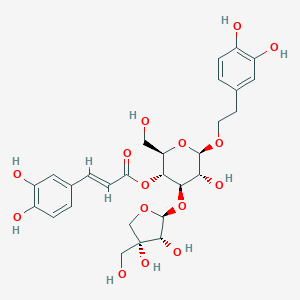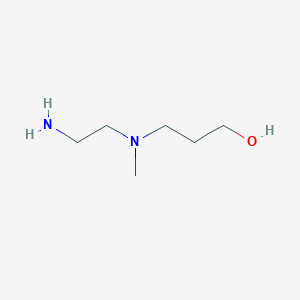
O-Bromoacetylthiamine
Overview
Description
O-Bromoacetylthiamine: is a derivative of thiamine (vitamin B1) that has been modified by the addition of a bromoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Bromoacetylthiamine typically involves the reaction of thiamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Thiamine+Bromoacetyl bromide→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-Bromoacetylthiamine can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The thiamine moiety can participate in redox reactions, although these are less common for the bromoacetyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) can be used to substitute the bromoacetyl group.
Oxidation: Mild oxidizing agents can be used to oxidize the thiamine moiety if required.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiamine derivatives can be formed.
Oxidation Products: Oxidized forms of thiamine or its derivatives.
Scientific Research Applications
Chemistry: O-Bromoacetylthiamine is used as a reagent in organic synthesis to study the reactivity of thiamine derivatives and to develop new thiamine-based compounds.
Biology: In biological research, this compound is used to investigate the mechanisms of thiamine transport and metabolism in cells. It can act as an inhibitor of thiamine transport, allowing researchers to study the effects of thiamine deficiency and the role of thiamine in cellular processes .
Industry: In industrial applications, this compound can be used in the synthesis of thiamine derivatives for use in nutritional supplements and fortified foods.
Mechanism of Action
O-Bromoacetylthiamine exerts its effects primarily by interacting with thiamine transporters and enzymes involved in thiamine metabolism. The bromoacetyl group can react with nucleophilic sites on proteins, leading to the inactivation of thiamine transporters and enzymes. This allows researchers to study the effects of thiamine deficiency and the role of thiamine in various biochemical pathways .
Comparison with Similar Compounds
Thiamine (Vitamin B1): The parent compound of O-Bromoacetylthiamine, essential for carbohydrate metabolism and neural function.
Benfotiamine: A synthetic S-acyl derivative of thiamine with higher bioavailability, used in the treatment of diabetic complications.
Sulbutiamine: A lipid-soluble thiamine derivative that crosses the blood-brain barrier, used to enhance cognitive function.
Uniqueness: this compound is unique due to its ability to selectively inhibit thiamine transport and metabolism, making it a valuable tool in biochemical research. Unlike other thiamine derivatives, it is specifically designed for experimental use rather than therapeutic applications.
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN4O2S/c1-9-12(3-4-21-13(20)5-15)22-8-19(9)7-11-6-17-10(2)18-14(11)16/h6,8H,3-5,7H2,1-2H3,(H2,16,17,18)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOUKMXDGTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN4O2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151923 | |
| Record name | O-Bromoacetylthiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117826-71-8 | |
| Record name | O-Bromoacetylthiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117826718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Bromoacetylthiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)



![1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B53320.png)

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)



![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)

